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An In-Depth Technical Guide to the Evolutionary Conservation of the LGALS9 Gene

Executive Summary

The LGALS9 gene, encoding the β-galactoside-binding protein galectin-9, is a critical regulator

of immune responses. Its function is deeply rooted in its evolutionary history, with significant

conservation observed across a wide range of species. This document provides a technical

overview of the evolutionary conservation of LGALS9, detailing its genomic architecture, the

conservation of its functional domains, and the persistence of its signaling pathways. We

present quantitative data on sequence similarity, detailed experimental protocols for studying its

conservation, and visual diagrams of key pathways and workflows. This guide is intended for

researchers, scientists, and drug development professionals who require a comprehensive

understanding of LGALS9 for applications in immunology, oncology, and therapeutic

development.

Introduction to LGALS9 and Galectin-9
The galectins are a family of evolutionarily conserved lectins defined by their affinity for β-

galactoside sugars and a conserved carbohydrate recognition domain (CRD).[1][2] Galectin-9

(Gal-9), the protein product of the LGALS9 gene, is a tandem-repeat galectin involved in

diverse biological processes, including cell adhesion, apoptosis, and immune modulation.[3][4]

Located on human chromosome 17q11.2, the LGALS9 gene gives rise to a protein that acts as

a key immunomodulatory molecule, most notably as the primary ligand for the T-cell

immunoglobulin and mucin domain-containing protein 3 (TIM-3), an immune checkpoint

receptor.[5][6] The interaction between Gal-9 and TIM-3 is a critical pathway for regulating T-
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cell responses, making LGALS9 a gene of significant interest in cancer immunotherapy and

autoimmune disease research.[7] Understanding the evolutionary conservation of LGALS9 is

paramount for validating preclinical animal models and for the development of therapeutics

targeting this pathway.

Genomic and Protein Architecture
The LGALS9 gene is characterized by a structure that gives rise to a unique tandem-repeat

protein.[1] The gene contains multiple exons that, through alternative splicing, can produce

several isoforms of the Gal-9 protein.[8][7]

Protein Structure: The Gal-9 protein consists of two distinct carbohydrate recognition domains

(CRDs)—an N-terminal CRD (N-CRD) and a C-terminal CRD (C-CRD)—connected by a

flexible linker peptide.[8][9]

Carbohydrate Recognition Domains (CRDs): These domains, each approximately 130 amino

acids long, are the functional units of the protein, responsible for binding to glycans on the

surface of other cells.[1] While both are structurally related, the N- and C-terminal CRDs of

human Gal-9 share only about 39% amino acid sequence homology and exhibit distinct

glycan-binding specificities.[9] This dual specificity allows Gal-9 to crosslink multiple

receptors and form lattices on the cell surface.[10]

Linker Peptide: Alternative splicing of the LGALS9 transcript results in at least three major

isoforms with linker peptides of different lengths.[11] This variability in the linker region can

influence the protein's flexibility, stability, and potency.[10]

Evolutionary Conservation of LGALS9
The LGALS9 gene is highly conserved across vertebrates, indicating a fundamental and

preserved biological role.[12] Orthologs have been identified in numerous species, from fish to

mammals.[12][13]

Orthologs and Phylogeny
The LGALS9 gene is conserved in a wide array of organisms, including chimpanzees, Rhesus

monkeys, dogs, cows, mice, and zebrafish.[12] Phylogenetic analyses show that Gal-9 from

various species clusters into distinct clades, with teleost fish forming one group and mammals
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another, reflecting their evolutionary relationships.[13][14] The fundamental gene structure,

which arose from a duplication of a mono-CRD galectin gene early in chordate evolution, is

also conserved.

Quantitative Analysis of Sequence Conservation
The amino acid sequence of galectin-9 shows a high degree of similarity across different

species, particularly within the CRDs. While there are differences, for instance between the

human and mouse N-CRD that affect binding affinity, the overall identity is high. The table

below, compiled from data on the Red Sea Bream (Pagrus major) Gal-9 (PmGal-9), illustrates

the percentage of protein sequence similarity with various vertebrate orthologs, highlighting the

gene's deep evolutionary roots.[13]

Common Name Species
Protein Similarity (%) with
PmGal-9

Rock Bream Oplegnathus fasciatus 93.3

Gilthead Sea Bream Sparus aurata 98.3

Large Yellow Croaker Larimichthys crocea 87.2

Nile Tilapia Oreochromis niloticus 82.5

Rainbow Trout Oncorhynchus mykiss 73.5

Atlantic Salmon Salmo salar 72.9

Pig Sus scrofa 66.8

Cattle Bos taurus 66.2

Human Homo sapiens 65.4

Table 1: Protein sequence similarity of Galectin-9 orthologs compared to Red Sea Bream

(Pagrus major). Data extracted from Su et al., 2021.[13]

Paralogs
In addition to orthologs, the human genome contains paralogs of LGALS9, such as LGALS9B

and LGALS9C, located on the same chromosome.[13] These genes likely arose from gene
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duplication events and, while highly similar to LGALS9, may have diverged in function.

Conservation of Functional Domains and Signaling
The functional importance of Gal-9 is underscored by the conservation of its key domains and

the signaling pathways it mediates.

Conserved Signaling Pathways
The most studied function of Gal-9 is its role as a ligand for TIM-3.[6] The Gal-9/TIM-3 signaling

pathway is a potent inhibitor of T-helper 1 (Th1) cell responses and induces T-cell apoptosis.[6]

This pathway is conserved across mammals and is a crucial mechanism for maintaining

immune homeostasis and preventing autoimmunity. Gal-9 also interacts with other receptors,

including CD44, CD40, and CD137, to regulate various immune cell functions.[6][8] The binding

of Gal-9 to these receptors and the subsequent downstream signaling events are conserved

functions that highlight its central role as an immune regulator.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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